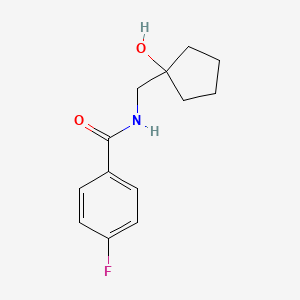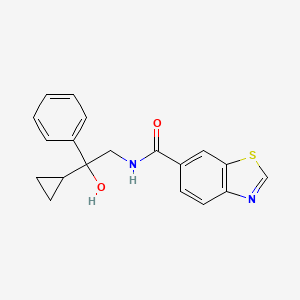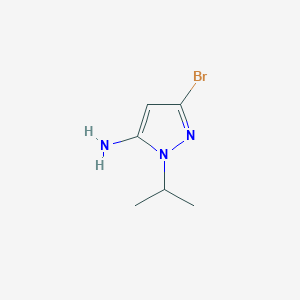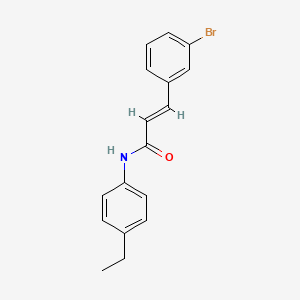![molecular formula C19H23ClN6O2S B2378501 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 941896-21-5](/img/structure/B2378501.png)
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with multiple functional groups and aromatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several steps. Here is a generalized synthetic route:
Starting Materials: : Begin with commercially available precursors, including a suitable benzamide derivative and pyrazolo[3,4-d]pyrimidine compound.
Chlorination and Methoxylation: : Introduction of the chloro and methoxy groups onto the benzene ring is achieved through electrophilic aromatic substitution reactions.
Amidation: : Formation of the amide bond is accomplished through the reaction of the benzamide derivative with an appropriate amine, facilitated by coupling reagents like EDC or DCC.
Thioether Formation: : The addition of the methylthio group is done using methylthiolating agents under controlled conditions.
Industrial Production Methods
Industrial-scale production would require optimization of these synthetic routes for scalability, yield, and cost-effectiveness. Key considerations include:
Catalysts and Reagents: : Utilizing efficient and economically viable reagents.
Reaction Conditions: : Employing conditions that minimize side reactions and maximize yield.
Purification Processes: : Developing robust purification methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur moiety, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the aromatic nitro groups or other reducible functionalities, depending on the specific synthetic needs.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible, especially on the aromatic ring or at reactive sites on the pyrazolo[3,4-d]pyrimidine structure.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Like sodium borohydride or lithium aluminum hydride for reduction processes.
Coupling Reagents: : Including EDC or DCC for amidation steps.
Major Products
The major products formed depend on the reaction type. For instance, oxidation of the sulfur group yields sulfoxides, while reduction of nitro groups leads to amines.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has diverse applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for potential interactions with biological targets, possibly serving as a probe in molecular biology studies.
Medicine: : Explored for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: : Potential use in the development of advanced materials, such as polymers with specific properties.
Wirkmechanismus
The compound exerts its effects through:
Molecular Targets: : Interaction with specific enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways: : It may influence various biochemical pathways, contributing to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Comparing 5-chloro-2-methoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide with similar compounds highlights its uniqueness:
Structural Analogues: : Compounds like 4-chloro-2-methoxybenzamide or other pyrazolo[3,4-d]pyrimidine derivatives.
Unique Features: : The combination of the chloro, methoxy, and methylthio groups, along with the specific positioning on the pyrazolo[3,4-d]pyrimidine core, provides unique chemical properties and potential biological activities.
Eigenschaften
IUPAC Name |
5-chloro-2-methoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-4-7-21-16-14-11-23-26(17(14)25-19(24-16)29-3)9-8-22-18(27)13-10-12(20)5-6-15(13)28-2/h5-6,10-11H,4,7-9H2,1-3H3,(H,22,27)(H,21,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMKABAEMJMYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,6-dichloro-N-{8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}pyridine-3-carboxamide](/img/structure/B2378418.png)






![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)

![2-[(2,5-Difluorophenyl)sulfanyl]acetic acid](/img/structure/B2378436.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-methylthiazol-5-yl)methanone](/img/structure/B2378438.png)


